4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxyphenyl and hydroxypropylamino groups attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxyaniline with 2-bromo-1-propanol under basic conditions to form an intermediate. This intermediate is then reacted with succinic anhydride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- 4-((4-Ethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- 4-((4-Propoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
Uniqueness
4-((4-Ethoxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-ethoxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-3-22-12-6-4-11(5-7-12)17-14(19)8-13(15(20)21)16-9-10(2)18/h4-7,10,13,16,18H,3,8-9H2,1-2H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFYTLUCYIJLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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